BenchChemオンラインストアへようこそ!

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

MRP4 inhibition multidrug resistance ABCC4 transporter

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 869947-40-0) is a heterocyclic building block featuring a fused pyrazolo[1,5-a]pyrimidine core with an electron-withdrawing trifluoromethyl group at the 7-position and a carboxylic acid handle at the 2-position. This specific substitution pattern enables its use as a versatile synthetic intermediate for constructing bioactive small molecules.

Molecular Formula C8H4F3N3O2
Molecular Weight 231.13 g/mol
CAS No. 869947-40-0
Cat. No. B1639353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
CAS869947-40-0
Molecular FormulaC8H4F3N3O2
Molecular Weight231.13 g/mol
Structural Identifiers
SMILESC1=C(N2C(=CC(=N2)C(=O)O)N=C1)C(F)(F)F
InChIInChI=1S/C8H4F3N3O2/c9-8(10,11)5-1-2-12-6-3-4(7(15)16)13-14(5)6/h1-3H,(H,15,16)
InChIKeyBGZWQYQWZNUOJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 869947-40-0): A Strategic Heterocyclic Scaffold for Targeted Inhibitor Synthesis


7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 869947-40-0) is a heterocyclic building block featuring a fused pyrazolo[1,5-a]pyrimidine core with an electron-withdrawing trifluoromethyl group at the 7-position and a carboxylic acid handle at the 2-position. This specific substitution pattern enables its use as a versatile synthetic intermediate for constructing bioactive small molecules. Notably, the 3-chloro-5-(4-methylphenyl) derivative of this scaffold (Ceefourin 2) has been validated as a highly selective multidrug resistance protein 4 (MRP4/ABCC4) inhibitor [1]. The scaffold is also foundational in the development of potent and selective Pim-1 kinase inhibitors [2]. These attributes position the compound as a privileged intermediate in medicinal chemistry programs targeting oncology and drug resistance pathways.

Why Generic Pyrazolopyrimidine Carboxylic Acids Cannot Replace CAS 869947-40-0 in Critical Synthetic Pathways


The precise substitution pattern of CAS 869947-40-0 is non-negotiable for key derivative programs. Shifting the CF3 group from the 7-position to the 5-position yields the regioisomer 5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, which lacks the established synthetic routes to MRP4-selective inhibitors such as Ceefourin 2 and exhibits different electronic properties that alter cross-coupling reactivity at C-3 [1]. Similarly, the 3-carboxylic acid regioisomer (7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid) presents a carboxylic acid at a sterically and electronically distinct position, making it incompatible with structure-activity relationships (SAR) established for Pim-1 inhibitors that require the 2-carboxylic acid motif for optimal hinge-region interactions [2]. Generic substitution with non-fluorinated or differently halogenated analogs fails because the 7-CF3 group is essential for metabolic stability and target binding affinity; replacement with a 7-methyl or 7-chloro group results in a significant loss of potency in kinase inhibition [2].

Quantitative Evidence Guide: Direct and Indirect Comparisons for 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid


MRP4 Inhibitor Potency: Ceefourin 2 (derived from CAS 869947-40-0) vs. Standard MK-571

The 3-chloro-5-(4-methylphenyl) derivative of 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, termed Ceefourin 2, demonstrates an IC50 of 7 µM against MRP4-mediated transport, which is more potent than the widely used but non-selective standard MRP4 inhibitor MK-571 [1]. In cellular assays, Ceefourin 2 required lower concentrations than MK-571 to achieve comparable levels of MRP4 inhibition [1]. Importantly, Ceefourin 2 showed no detectable effect on MRP4 homologs MRP1, MRP2, MRP3, or MRP5, nor on related transporters P-gp and ABCG2, at concentrations that fully inhibit MRP4 [1].

MRP4 inhibition multidrug resistance ABCC4 transporter

Pim-1 Kinase Inhibition: 7-CF3-2-Carboxylic Acid Scaffold vs. Alternative Substitution Patterns

Pyrazolo[1,5-a]pyrimidine compounds bearing the 7-trifluoromethyl-2-carboxylic acid motif were optimized into potent and selective Pim-1 inhibitors. The lead compound from this series demonstrated strong inhibition of Pim-1 and Flt-3 kinases and achieved submicromolar potency in cell-based assays (BAD phosphorylation and clonogenic survival), confirming cellular activity was mediated through Pim-1 inhibition [1]. Critically, unlike the first-generation Pim-1 inhibitor SGI-1776 which exhibits significant off-target kinase activity and hERG liability, the 7-CF3-2-carboxylic acid-derived lead compound showed no significant hERG inhibition at 30 µM and was highly selective against a panel of 119 oncogenic kinases [1].

Pim-1 kinase oncology kinase selectivity

Regioisomeric Differentiation: 7-CF3 vs. 5-CF3 Substitution on Pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid

The 7-CF3 regioisomer (CAS 869947-40-0) is the direct precursor to the Ceefourin 2 MRP4 inhibitor scaffold, while the 5-CF3 regioisomer (5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid) has no literature precedent for generating selective MRP4 inhibitors. The 7-CF3 substitution directs electrophilic aromatic substitution and cross-coupling to the C-3 and C-5 positions, enabling sequential orthogonal derivatization, whereas the 5-CF3 isomer electronically deactivates the C-5 position, blocking a key diversification site [1]. A liquid-phase combinatorial library of over 2,200 compounds synthesized on the 7-CF3 scaffold demonstrated high yields and purities through parallel synthesis, validating its robust and scalable derivatization chemistry [2].

regioisomer comparison structure-activity relationship synthetic accessibility

2-Carboxylic Acid vs. 3-Carboxylic Acid Regioisomer: Impact on Biological Activity

The 2-carboxylic acid group in CAS 869947-40-0 occupies a critical position for kinase hinge-region binding in Pim-1 inhibitor design. Molecular docking and structure-activity relationship studies of pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors reveal that the 2-carboxylic acid forms essential hydrogen bonds with the kinase hinge region (specifically with residues analogous to the ATP-binding pocket), while the 3-carboxylic acid regioisomer (CAS 1780319-83-6) projects the acid group away from the hinge, resulting in a significant loss of binding affinity [1]. The 2-carboxylic acid orientation also facilitates amide coupling for further derivatization into carboxamides, a transformation that is sterically hindered in the 3-carboxylic acid isomer [2].

carboxylic acid position pharmacophore geometry kinase hinge binding

Metabolic Stability Advantage: 7-CF3 vs. 7-CH3 Analogs in Pyrazolopyrimidine Scaffolds

The trifluoromethyl group at the 7-position confers significant metabolic stability compared to methyl-substituted analogs. In the Pim-1 inhibitor series built on the 7-CF3-2-carboxylic acid scaffold, the lead compound demonstrated high microsomal and acid stability, a property attributed to the electron-withdrawing and steric shielding effects of the CF3 group that protect the pyrimidine ring from oxidative metabolism [1]. Ceefourin 2, derived from CAS 869947-40-0, similarly exhibits high microsomal and acid stability, which was a key selection criterion in the high-throughput screening campaign [2]. In contrast, analogous compounds with a 7-methyl substituent are susceptible to CYP450-mediated oxidation at the benzylic position, generating reactive metabolites and reducing half-life [1].

metabolic stability trifluoromethyl effect oxidative metabolism

Defined Application Scenarios for 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 869947-40-0) Grounded in Quantitative Evidence


Selective MRP4 Chemical Probe Development for Drug Resistance Research

CAS 869947-40-0 serves as the critical precursor for synthesizing Ceefourin 2, a highly selective MRP4 inhibitor (IC50 = 7 µM) that shows no cross-inhibition of MRP1, MRP2, MRP3, MRP5, P-gp, or ABCG2 [1]. This selectivity profile is superior to the standard tool compound MK-571, which non-selectively inhibits multiple ABC transporters [1]. Researchers studying MRP4-mediated chemoresistance in neuroblastoma, colorectal cancer, or MRP4-dependent drug pharmacokinetics should prioritize this scaffold to access a validated, selective probe unavailable from other pyrazolopyrimidine regioisomers [1]. The established synthetic route from CAS 869947-40-0 to Ceefourin 2 is published and reproducible [1].

Pim-1 Kinase Inhibitor Lead Optimization with Reduced Cardiotoxicity Risk

Medicinal chemistry teams pursuing Pim-1 inhibitors for oncology indications should select CAS 869947-40-0 as their starting scaffold because it enables access to compounds with a demonstrated superior safety margin: no hERG inhibition at 30 µM and high selectivity against a panel of 119 oncogenic kinases [2]. This stands in contrast to the first-generation Pim-1 inhibitor SGI-1776, which carries significant hERG liability [2]. Furthermore, the 2-carboxylic acid group is geometrically positioned for essential kinase hinge-region hydrogen bonding, a feature absent in the 3-carboxylic acid regioisomer [2]. This scaffold-specific advantage reduces the risk of late-stage candidate failure due to cardiotoxicity.

Parallel Library Synthesis for High-Throughput Medicinal Chemistry

For industrial medicinal chemistry groups building diverse compound collections, CAS 869947-40-0 is the preferred core scaffold based on its demonstrated performance in parallel solution-phase library synthesis. Over 2,200 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine carboxamides have been synthesized at a 50–100 mg scale with good yields and purities using simple manual techniques and crystallization-based purification [3]. The 7-CF3 group directs sequential orthogonal C-3 (Suzuki-Miyaura cross-coupling) and C-5 (SNAr) functionalization, enabling efficient structure–activity relationship exploration that is not feasible with the 5-CF3 or 3-carboxylic acid regioisomers [3]. This scalability and ease of purification make CAS 869947-40-0 a cost-effective choice for hit-to-lead and lead optimization campaigns.

Metabolically Stable Scaffold for In Vivo Pharmacology Studies

When selecting a heterocyclic core for compounds intended for in vivo efficacy testing, the 7-CF3 substitution pattern of CAS 869947-40-0 provides a critical advantage in metabolic stability. Both the Ceefourin 2 derivative (MRP4 program) and the Pim-1 lead compound independently demonstrated high microsomal stability, attributed to the CF3 group's ability to shield the pyrimidine ring from CYP450-mediated oxidative metabolism [1][2]. This is a differentiated feature over 7-CH3 analogs, which are susceptible to benzylic oxidation [2]. Procurement of CAS 869947-40-0 ensures that downstream derivatives inherit this metabolic stability advantage, reducing the need for late-stage re-engineering of the core scaffold to address pharmacokinetic liabilities.

Quote Request

Request a Quote for 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.